1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF3N2O2/c1-15-22(31)29(14-16-6-4-9-19(25)12-16)20-10-2-3-11-21(20)30(15)23(32)17-7-5-8-18(13-17)24(26,27)28/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGQXMWQESKNIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one, also referred to as compound 1, is a synthetic quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of compound 1 is . It features a quinoxaline core substituted with a chlorophenyl methyl group and a trifluoromethyl benzoyl moiety, which may contribute to its biological activities.
Research indicates that quinoxaline derivatives can exhibit various biological activities, including:
- Antitumor Activity : Compound 1 has been shown to inhibit cell proliferation in several cancer cell lines. Its mechanism appears to involve the inhibition of specific kinases that are crucial for tumor growth and survival.
- Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit kinases such as mTOR and Aurora-A. The structural similarities suggest that compound 1 may also act on these targets, leading to reduced cell viability in cancer models.
Biological Activity Data
| Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | A549 (lung cancer) | 12.5 | |
| Kinase Inhibition (Aurora-A) | Various | 0.16 | |
| mTOR Inhibition | MCF-7 (breast cancer) | 0.30 |
Case Studies
- Antitumor Efficacy in A549 Cells : A study demonstrated that compound 1 exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value of 12.5 µM. This suggests potential for development as an anticancer agent targeting lung tumors.
- Kinase Targeting : In vitro assays indicated that compound 1 could inhibit Aurora-A kinase with an IC50 value of 0.16 µM, highlighting its potential in targeting cell cycle regulators critical for tumor progression.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of quinoxaline derivatives, emphasizing the importance of substituents on the quinoxaline ring for enhancing biological activity. The trifluoromethyl and chlorophenyl groups are believed to play a crucial role in modulating the compound's interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for determining the physical properties (e.g., melting point, solubility) of this compound when literature data is inconsistent?
- Methodological Answer : Use differential scanning calorimetry (DSC) for melting point analysis to account for polymorphic variations. For solubility, employ high-performance liquid chromatography (HPLC) with a standardized solvent system (e.g., water:acetonitrile gradients) to quantify solubility under controlled pH and temperature. Cross-validate results with thermogravimetric analysis (TGA) to detect solvent retention or decomposition .
Q. Which analytical techniques are most effective for structural characterization and purity assessment?
- Methodological Answer : Combine X-ray crystallography (for unambiguous confirmation of stereochemistry and substituent positioning ) with nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C, DEPT, and HSQC for functional group analysis). High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular integrity. Purity ≥95% can be confirmed via HPLC-UV/Vis with a C18 column and gradient elution .
Q. What safety protocols should be prioritized during handling, given its structural analogs’ toxicity profiles?
- Methodological Answer : Follow acute toxicity guidelines (Category 4 for oral/dermal/inhalation routes ). Use fume hoods for synthesis, nitrile gloves for skin protection, and respiratory masks if aerosolization occurs. Store in airtight containers under inert gas (N₂/Ar) to prevent degradation. Emergency protocols include immediate decontamination with soap/water (skin contact) and artificial respiration (inhalation) .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound with >90% yield?
- Methodological Answer : Use a stepwise approach:
- Step 1 : Benzoylation of the quinoxaline core via Friedel-Crafts acylation with AlCl₃ as a catalyst in anhydrous dichloromethane (DCM) at 0–5°C .
- Step 2 : N-Alkylation with 3-chlorobenzyl chloride under phase-transfer conditions (K₂CO₃, tetrabutylammonium bromide in DMF) at 60°C for 24 hours .
- Monitor intermediates via thin-layer chromatography (TLC) and optimize stoichiometry (1:1.2 molar ratio for limiting reagents) to minimize side products .
Q. What experimental design is recommended for assessing its stability under environmental or physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Hydrolytic Stability : Incubate in buffers (pH 1–9) at 37°C for 72 hours; analyze via LC-MS for degradation products.
- Photolytic Stability : Expose to UV-A/UV-B light (ICH Q1B guidelines) and track photodegradation kinetics.
- Oxidative Stability : Use H₂O₂ (3% v/v) to simulate oxidative stress.
- Reference environmental fate studies for analogous compounds to predict abiotic/biotic transformation pathways .
Q. How can contradictory data on biological activity (e.g., antioxidant vs. pro-oxidant effects) be resolved?
- Methodological Answer : Perform comparative assays under standardized conditions (e.g., DPPH/ABTS for antioxidant activity; ROS quantification in cell lines for pro-oxidant effects). Use structural analogs (e.g., quinoxaline derivatives ) as controls to isolate substituent-specific effects. Apply dose-response curves and statistical models (ANOVA with Tukey post-hoc) to identify threshold concentrations where activity shifts occur .
Q. What computational strategies are effective for predicting reactivity or binding modes with biological targets?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) against protein targets (e.g., kinase domains) can prioritize in vitro assays. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
